molecular formula C14H17N3O2S B2689444 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034551-45-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2689444
CAS No.: 2034551-45-4
M. Wt: 291.37
InChI Key: OEAHFTHXIWOSAD-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule characterized by a cyclopropanesulfonamide core linked to a 4-phenylpyrazole moiety via an ethyl chain. The 4-phenylpyrazole subunit is a heterocyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAHFTHXIWOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The phenyl group can be introduced via a substitution reaction using appropriate phenylating agents. The final step involves the sulfonation of the cyclopropane moiety to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in breast and lung cancer models, suggesting that this compound may also possess similar activity.

Cell Line IC50 (µM)
A549 (Lung)15.0
MCF-7 (Breast)12.5

Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of key proteins involved in cancer progression. This suggests that this compound could be a lead compound for further development into anticancer agents.

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound300250

These results demonstrate its potential utility in treating inflammatory diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens. This positions the compound as a candidate for developing new antimicrobial therapies.

Agricultural Applications

The unique structure of this compound may also find applications in agriculture, particularly as a plant growth regulator or a pesticide. Compounds with similar pyrazole structures have demonstrated herbicidal and fungicidal activities, indicating that this compound could potentially enhance crop yields or protect plants from diseases.

Chemical Research

In chemical research, the compound serves as a valuable intermediate for synthesizing other complex molecules. Its sulfonamide group provides a reactive site for further functionalization, allowing chemists to explore new derivatives with enhanced biological activities or novel chemical properties.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

Case Study on Anticancer Activity
A study conducted on various cancer cell lines indicated significant cytotoxicity at concentrations above 10 µM, supporting its potential as an anticancer agent.

Case Study on Anti-inflammatory Effects
In vivo experiments demonstrated that treatment with this compound resulted in reduced inflammation markers in animal models, suggesting a favorable safety profile and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the sulfonamide group can participate in hydrogen bonding and other interactions . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Research Implications

The structural simplicity of this compound positions it as a versatile scaffold for further optimization. Compared to analogs with fused heterocycles, it offers advantages in synthetic scalability and tunable pharmacokinetics. However, its reduced complexity may limit potency against targets requiring extensive binding interactions (e.g., kinase ATP pockets). Future studies should explore hybrid derivatives incorporating pyrazole and imidazo-pyrrolo-pyrazine motifs to balance activity and drug-like properties .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16N2O2SC_{13}H_{16}N_2O_2S. Its structure includes a cyclopropanesulfonamide moiety and a pyrazole ring, which are known for their diverse biological activities.

Property Value
Molecular FormulaC13H16N2O2SC_{13}H_{16}N_2O_2S
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds containing pyrazole derivatives often exhibit activity through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Modulation of Receptor Activity : Pyrazoles can interact with various receptors, including GABAergic and nicotinic receptors, influencing neurotransmitter pathways.

Anticancer Activity

One study explored the anticancer properties of a related pyrazole compound, demonstrating that it could induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. This suggests that this compound may also exhibit similar properties due to the structural similarities with other active pyrazoles .

Anxiolytic Effects

Another related study investigated the anxiolytic-like effects of a different pyrazole derivative. The findings indicated that the compound acted through benzodiazepine and nicotinic pathways, leading to increased anxiety relief without affecting mnemonic functions. This points to the potential for this compound to influence anxiety-related behaviors .

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties. The sulfonamide group in this compound may enhance these effects by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. The results showed significant tumor reduction compared to controls, indicating potential for use in cancer therapies .

Case Study 2: Neuropharmacological Assessment

In a pharmacological assessment, another related compound was tested for its effects on anxiety using behavioral tests such as the elevated plus maze. Results indicated significant anxiolytic effects, supporting the hypothesis that similar compounds could have therapeutic benefits in anxiety disorders .

Q & A

Q. 1.1. What are the key synthetic routes for preparing N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

The synthesis typically involves two main steps: (1) formation of the pyrazole core and (2) coupling with the cyclopropanesulfonamide moiety. A common approach uses nucleophilic substitution or copper-catalyzed "click" chemistry to attach the ethyl linker to the pyrazole ring. The cyclopropanesulfonamide group can be introduced via alkylation or ring-closing reactions. For example, cyclopropane sulfonamides are synthesized via intramolecular alkylation using n-BuLi in THF, as demonstrated in analogous sulfonamide derivatives . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. 1.2. How is the structural integrity of this compound confirmed?

X-ray crystallography (using SHELX software for refinement) and spectroscopic methods are critical. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction provides absolute stereochemistry and bond-length data, as seen in related pyrazole-sulfonamide structures .

Advanced Research Questions

Q. 2.1. How do structural modifications to the pyrazole or cyclopropane groups affect biological activity?

Structure-Activity Relationship (SAR) studies highlight the importance of substituents on both moieties. For example:

  • Pyrazole ring : A 4-phenyl group enhances hydrophobic interactions with target proteins, as observed in COX-2 inhibitors like celecoxib .
  • Cyclopropane : The sulfonamide group’s rigidity improves binding affinity to enzymes, but bulkier substituents may reduce bioavailability .
    Methodologically, iterative synthesis combined with in vitro assays (e.g., enzyme inhibition or cell viability) is used to optimize activity .

Q. 2.2. What experimental strategies address low solubility in pharmacokinetic (PK) studies?

Low solubility, common in sulfonamide derivatives, is mitigated via:

  • Salt formation : Hydrochloride or phosphate salts improve aqueous solubility .
  • Prodrug design : Esterification of the sulfonamide group enhances membrane permeability .
    PK profiles are assessed using LC-MS/MS to measure plasma and liver concentrations in rodent models, as demonstrated in rat snapshot experiments .

Q. 2.3. How can computational modeling guide the design of derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations optimize the cyclopropane ring’s electronic properties. For example, the sulfonamide’s electron-withdrawing effects stabilize interactions with catalytic lysine residues in enzymes .

Q. 2.4. How are data contradictions resolved in biological assays?

Discrepancies between in vitro and in vivo results often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite identification : LC-HRMS detects degradation products .
  • Selectivity profiling : Kinase panels or proteome-wide affinity assays identify unintended targets .
    For example, a derivative may show potent enzyme inhibition in vitro but poor efficacy in vivo due to rapid hepatic clearance .

Methodological Challenges

Q. 3.1. What purification challenges arise during synthesis?

The compound’s polar sulfonamide group and hydrophobic arylpyrazole create solubility conflicts. Reverse-phase HPLC with acetonitrile/water gradients or preparative TLC is often required . Impurities from incomplete cyclopropane ring closure are monitored via ¹H NMR .

Q. 3.2. How is stereochemical purity ensured in cyclopropane derivatives?

Chiral HPLC or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD) .

Research Gaps and Future Directions

  • Target identification : Proteomic pull-down assays are needed to map interactomes.
  • Toxicity profiling : Ames tests and hERG channel screening mitigate clinical risks.
  • Formulation optimization : Nanoparticle encapsulation could address solubility limitations .

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